molecular formula C16H34ClN3O B12697743 1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride CAS No. 93904-88-2

1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride

Cat. No.: B12697743
CAS No.: 93904-88-2
M. Wt: 319.9 g/mol
InChI Key: GVWBQNSFSLXJHV-UHFFFAOYSA-M
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Description

1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound with a unique structure that combines an imidazolium core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride typically involves multiple steps:

    Formation of the Imidazolium Core: The imidazolium core can be synthesized through the reaction of glyoxal with ammonia or primary amines, followed by cyclization.

    Introduction of Functional Groups: The aminoethyl and hydroxyethyl groups can be introduced through nucleophilic substitution reactions. The dimethylheptyl group can be added via alkylation reactions.

    Quaternization: The final step involves the quaternization of the imidazolium nitrogen with a suitable alkyl halide, such as methyl chloride, to form the chloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazolium core can be reduced to form an imidazoline derivative.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of various substituted imidazolium compounds.

Scientific Research Applications

1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and as an ionic liquid in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt cell membranes, leading to cell lysis and death. It can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)-3-(2-hydroxyethyl)-1H-imidazolium chloride: Similar structure but lacks the dimethylheptyl group.

    1-(2-Aminoethyl)-2-(dimethylheptyl)-1H-imidazolium chloride: Similar structure but lacks the hydroxyethyl group.

    1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-1H-imidazolium chloride: Similar structure but lacks the hydroxyethyl group.

Uniqueness

1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is unique due to the presence of both the hydroxyethyl and dimethylheptyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

93904-88-2

Molecular Formula

C16H34ClN3O

Molecular Weight

319.9 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride

InChI

InChI=1S/C16H34N3O.ClH/c1-4-5-6-7-8-16(2,3)15-18(10-9-17)11-12-19(15)13-14-20;/h20H,4-14,17H2,1-3H3;1H/q+1;/p-1

InChI Key

GVWBQNSFSLXJHV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(C)(C)C1=[N+](CCN1CCO)CCN.[Cl-]

Origin of Product

United States

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